N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide
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Overview
Description
N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core, a hydroxy group, and a 4-methylbenzyl substituent
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They interact with various proteins and receptors in the human microglia and neuronal cell model .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound likely affects several biochemical pathways. The inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) suggests an impact on inflammatory pathways . The reduction of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 indicates an effect on the ER stress pathway and apoptosis pathway .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[1,2-c]pyrimidine ring system.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrrolo[1,2-c]pyrimidine intermediate.
Formation of the Carboximidamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboximidamide group using reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The benzyl group can participate in nucleophilic or electrophilic substitution reactions.
Condensation: The carboximidamide group can undergo condensation reactions to form imines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Condensation: Ammonia, primary amines, or aldehydes.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, imines, and substituted benzyl derivatives.
Scientific Research Applications
N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Benzyl Substituted Pyrimidines
Pyrrolo[1,2-c]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Properties
IUPAC Name |
N'-hydroxy-2-[(4-methylphenyl)methyl]-1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-4-6-11(7-5-10)9-20-15(21)13(14(17)18-23)12-3-2-8-19(12)16(20)22/h4-7,23H,2-3,8-9H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMYXIMVNAQAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCN3C2=O)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCN3C2=O)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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